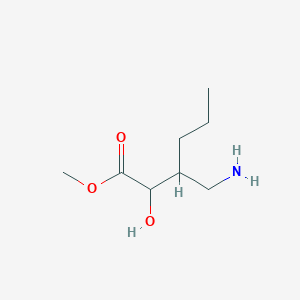

Methyl 3-(aminomethyl)-2-hydroxyhexanoate

Description

Methyl 3-(aminomethyl)-2-hydroxyhexanoate is a branched-chain ester featuring both hydroxyl (-OH) and aminomethyl (-CH2NH2) functional groups.

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-2-hydroxyhexanoate |

InChI |

InChI=1S/C8H17NO3/c1-3-4-6(5-9)7(10)8(11)12-2/h6-7,10H,3-5,9H2,1-2H3 |

InChI Key |

FHRZHMFQSWRGRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-2-hydroxyhexanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale esterification reactors. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure the complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-2-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-(aminomethyl)-2-hydroxyhexanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-2-hydroxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Related Compounds

| Compound Name | Functional Groups | Ester Group | Key Substituents |

|---|---|---|---|

| Methyl 3-(aminomethyl)-2-hydroxyhexanoate | -OH, -CH2NH2 | Methyl | C3: aminomethyl; C2: hydroxyl |

| Methyl 2-hydroxyhexanoate | -OH | Methyl | C2: hydroxyl |

| Methyl 3-hydroxyhexanoate | -OH | Methyl | C3: hydroxyl |

| Ethyl-3-methyl-2-hexenoate | Double bond (C2-C3) | Ethyl | C3: methyl; C2: unsaturation |

| Isopropyl 3-(aminomethyl)-5-methylhexanoate | -CH2NH2 | Isopropyl | C3: aminomethyl; C5: methyl |

Key Observations :

- Compared to unsaturated analogs like Ethyl-3-methyl-2-hexenoate (CAS: 15677-00-6), the hydroxyl and aminomethyl groups increase polarity and reduce susceptibility to oxidation .

Key Observations :

- Engineered P450 BM3 variants exhibit regioselectivity for hydroxylation positions. For example, the F87A/A328I variant favors 2-hydroxyhexanoate formation, while M2 and V78C variants prioritize 3-hydroxyhexanoate .

- The aminomethyl group in this compound may require tailored enzyme engineering for efficient production, as bulky substituents can alter substrate binding and catalysis .

Stability and Functional Performance

- NADPH Oxidation vs. Product Formation: Engineered variants (e.g., M2 and V78C) show a 1.36-fold improvement in methyl 3-hydroxyhexanoate production but face challenges in stability due to protein destabilization from mutations . This compound’s additional functional groups may exacerbate instability, necessitating optimized reaction conditions.

- Solubility and Reactivity: The aminomethyl group enhances water solubility compared to methyl 2-/3-hydroxyhexanoate, which could improve compatibility in aqueous biocatalytic systems. However, it may also increase susceptibility to hydrolysis or side reactions under acidic/basic conditions .

Biological Activity

Methyl 3-(aminomethyl)-2-hydroxyhexanoate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of amino acids, characterized by its hydroxyl and amine functional groups. Its synthesis often involves enzymatic methods or chemical transformations that yield high enantiomeric purity. For instance, recent studies have highlighted the use of chemoenzymatic methods to produce similar compounds with significant yields and purity levels .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects :

- The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition. Inhibitors of MAO are crucial for increasing serotonin and norepinephrine levels in the brain, which can have implications for treating depression and anxiety disorders .

- A study indicated that compounds with similar structures exhibited significant MAO-A inhibitory activity, suggesting potential antidepressant properties .

-

Anti-inflammatory Properties :

- This compound has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This activity can be beneficial in conditions like rheumatoid arthritis and cancer metastasis .

- The compound's ability to modulate inflammatory responses has been documented, indicating a role in therapeutic strategies against inflammatory diseases .

- Antiparasitic Activity :

Case Studies

Several studies have highlighted the biological efficacy of this compound and its analogs:

- Study on MAO Inhibition : A comparative analysis showed that this compound exhibited IC50 values comparable to established MAO inhibitors, supporting its potential use in managing mood disorders .

- Anti-inflammatory Research : In vivo studies demonstrated that administration of the compound led to reduced levels of inflammatory markers in models of arthritis, indicating its therapeutic potential in managing chronic inflammatory conditions .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(aminomethyl)-2-hydroxyhexanoate?

- Methodological Answer : A multi-step approach is typically employed. First, introduce the aminomethyl group via reductive amination of a ketone precursor (e.g., using sodium cyanoborohydride). Subsequent esterification with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the hydroxy, aminomethyl, and ester moieties. The hydroxy proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the aminomethyl group shows splitting near δ 2.5–3.5 ppm .

- IR : Peaks at ~3200–3500 cm⁻¹ (O–H/N–H stretch) and 1700–1750 cm⁻¹ (ester C=O) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 176.18) and fragmentation patterns .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets for first-aid protocols. Store at 2–8°C under nitrogen to prevent hydrolysis .

Q. What purification methods optimize isolation of the compound?

- Methodological Answer : After synthesis, perform liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. Recrystallization from ethanol/water (4:1 v/v) enhances purity. Final purification via flash chromatography (silica gel, methanol/dichloromethane 5:95) resolves remaining byproducts .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral catalysts (e.g., L-proline-derived organocatalysts) or enantioselective reducing agents (e.g., (R)-BINAP-Ru complexes) can direct asymmetric induction at the hydroxy-bearing carbon. Monitoring enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) ensures stereochemical fidelity .

Q. What strategies mitigate competing side reactions (e.g., intramolecular cyclization)?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 30°C to suppress cyclization.

- Protecting Groups : Temporarily protect the hydroxy group (e.g., as a tert-butyldimethylsilyl ether) during aminomethylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic attack .

Q. How does the aminomethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The aminomethyl group acts as an electron-donating substituent, activating adjacent positions for electrophilic attack. For example, in SN2 reactions with alkyl halides, the hydroxy group’s proximity can lead to intramolecular hydrogen bonding, altering transition-state geometry. Kinetic studies (e.g., using Eyring plots) quantify these effects .

Q. Can computational chemistry predict enzymatic interaction behavior?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like hydrolases. Parameterize the compound using DFT (B3LYP/6-31G*) to derive partial charges and optimize binding poses. Validate predictions with in vitro assays (e.g., fluorescence-based enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.